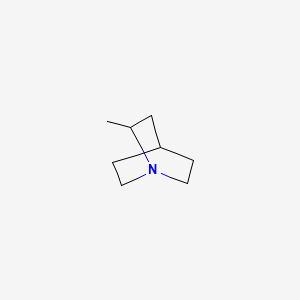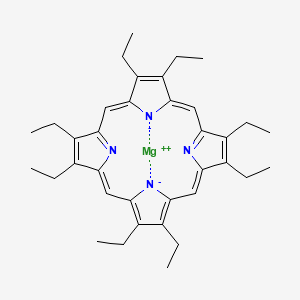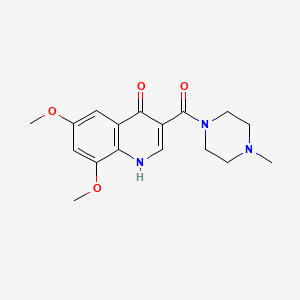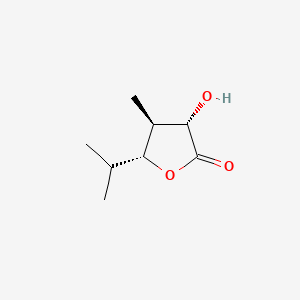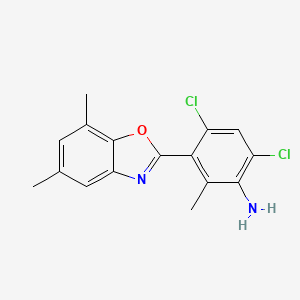
4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline typically involves multi-step organic reactions. One possible route could be:
Formation of Benzoxazole Core: Starting with a suitable precursor like 2-aminophenol, the benzoxazole core can be synthesized through a cyclization reaction with an appropriate carboxylic acid derivative.
Methylation: The methyl groups at the 5 and 7 positions can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.
Amination: Finally, the aniline group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-methylaniline: Lacks the benzoxazole moiety.
5,7-Dimethyl-1,3-benzoxazole: Lacks the aniline and chlorine substituents.
4,6-Dichloro-3-(1,3-benzoxazol-2-yl)-2-methylaniline: Similar structure but without the dimethyl groups.
Uniqueness
4,6-Dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline is unique due to the presence of both the benzoxazole core and the specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C16H14Cl2N2O |
|---|---|
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
4,6-dichloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C16H14Cl2N2O/c1-7-4-8(2)15-12(5-7)20-16(21-15)13-9(3)14(19)11(18)6-10(13)17/h4-6H,19H2,1-3H3 |
InChI-Schlüssel |
ZMFSOCFRJLPRRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=C(C=C3Cl)Cl)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


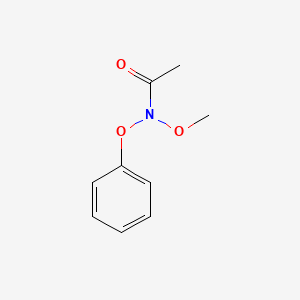
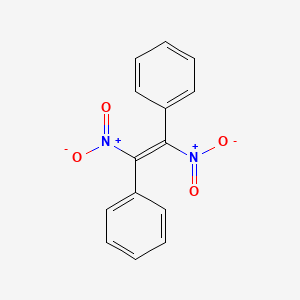
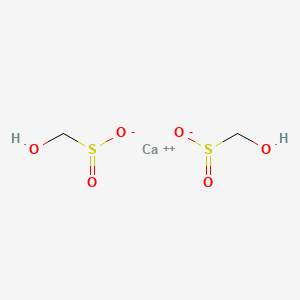
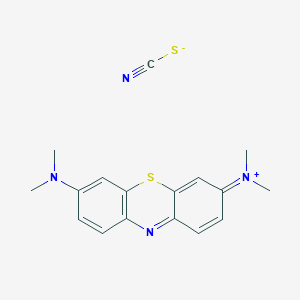
![1H-Pyrrole-2,4-dicarboxylicacid,3,5-dimethyl-,2-ethyl4-[2-(ethylamino)-2-oxoethyl]ester(9CI)](/img/structure/B13813388.png)
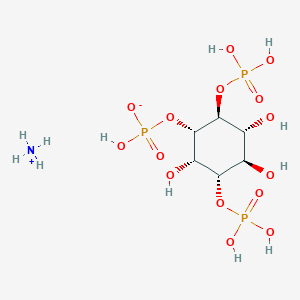
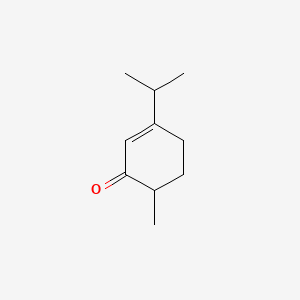
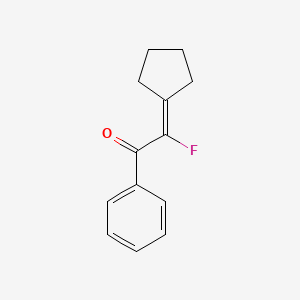
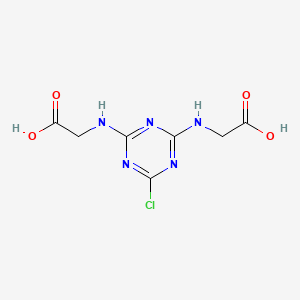
![1-Methyl-4-[2-[2-[(e)-2-(3-methyloxazol-5-yl)vinyl]phenoxy]ethyl]piperazine dihydrochloride](/img/structure/B13813420.png)
